3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile
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Overview
Description
3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile is an organic compound with a complex structure, characterized by the presence of a chloro, ethoxy, and nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a suitable nucleophile displaces a leaving group on the aromatic ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitrile group.
Substitution: The chloro group can be substituted with other nucleophiles through SNAr reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in binding interactions with enzymes or receptors, modulating their activity. The ethoxy and 3-methylbut-2-enoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethoxybenzonitrile: Similar structure but lacks the 3-methylbut-2-enoxy group.
3-Chloro-4-ethoxybenzonitrile: Similar structure but lacks the 3-methylbut-2-enoxy group.
5-Chloro-2-ethoxybenzonitrile: Similar structure but lacks the 3-methylbut-2-enoxy group.
Uniqueness
3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile is unique due to the presence of the 3-methylbut-2-enoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as enhanced binding affinity or improved pharmacokinetic properties .
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-4-17-13-8-11(9-16)7-12(15)14(13)18-6-5-10(2)3/h5,7-8H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZAHFULSUXDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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